molecular formula C25H26N2O6 B12722784 2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-92-8

2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B12722784
CAS No.: 87367-92-8
M. Wt: 450.5 g/mol
InChI Key: AWTCEAFSXKGJBX-UHFFFAOYSA-N
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Description

2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide is a synthetic organic compound designed for advanced research applications. Its molecular structure incorporates two succinimide groups, which are known pharmacophores in medicinal chemistry. Succinimide derivatives are recognized for their biological activity and are extensively investigated in neuropharmacology, particularly for their interactions with voltage-gated ion channels in the central nervous system . The pentamethylenedioxy linker connecting the phenylene rings provides a defined spatial separation, suggesting potential utility in the development of molecular scaffolds or cross-linking agents. This makes the compound a candidate for research in supramolecular chemistry and materials science, where it could be used to construct complex architectures or modulate the properties of polymers. Researchers can leverage this high-purity compound as a key intermediate for synthesizing novel molecular entities or as a core building block in the development of functional materials. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

87367-92-8

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3-[4-[5-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]pentoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H26N2O6/c28-22-14-20(24(30)26-22)16-4-8-18(9-5-16)32-12-2-1-3-13-33-19-10-6-17(7-11-19)21-15-23(29)27-25(21)31/h4-11,20-21H,1-3,12-15H2,(H,26,28,30)(H,27,29,31)

InChI Key

AWTCEAFSXKGJBX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and controlled reaction conditions is crucial to ensure the consistency and quality of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide .

Scientific Research Applications

2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The compound is structurally related to other disuccinimide derivatives differing in the length of the methylene chain (Table 1). These analogs include:

  • 2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-93-9): Features a six-carbon chain.
  • 2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-86-0): Contains a single methylene unit.

Table 1: Structural and Physical Comparison

Compound Methylene Chain Length CAS Number Molecular Flexibility Key Applications
Target compound (Pentamethylene derivative) 5 carbons Not explicitly listed Moderate Polymer crosslinking, drug delivery
Hexamethylene derivative 6 carbons 87367-93-9 Higher Hydrophobic coatings
Methylene derivative 1 carbon 87367-86-0 Low Rigid polymer matrices

Key Observations :

  • Solubility : Longer methylene chains (e.g., hexamethylene) increase hydrophobicity, reducing water solubility. The target compound’s pentamethylene chain balances moderate solubility in polar aprotic solvents like DMF or DMSO .
  • Thermal Stability : Shorter chains (e.g., methylene) enhance rigidity, improving thermal stability in polymer applications .
Functional Comparisons
  • Drug Conjugation : The target compound’s succinimide groups enable covalent binding to amine-containing biomolecules (e.g., proteins), similar to lysine disuccinimide (). However, lysine disuccinimide lacks aromatic rigidity, making it less suitable for high-temperature applications .
  • Material Hardness : demonstrates that rigid imides like the methylene derivative enhance hardness in alkyd resins. The target compound’s intermediate chain length offers a balance between flexibility and mechanical strength .

Biological Activity

2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide is a synthetic compound notable for its unique structural features, which include two p-phenylene units linked by a pentamethylenedioxy bridge and terminated with disuccinimide groups. This compound has garnered attention in biological research due to its potential interactions with various biomolecules, leading to significant implications in drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H26_{26}N2_2O6_6
  • Molecular Weight : 442.49 g/mol
  • Key Functional Groups :
    • Pentamethylenedioxy bridge
    • Succinimide groups

The structural characteristics of this compound contribute to its stability and reactivity, making it a versatile reagent in biological assays.

Research indicates that this compound exhibits biological activity primarily through its ability to form stable complexes with biomolecules. The disuccinimide moieties facilitate interactions with various targets, potentially influencing biochemical pathways such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways.

Applications in Drug Development

The unique properties of this compound make it suitable for various applications in drug development:

  • Targeted Drug Delivery : Its ability to form complexes allows for the potential design of targeted drug delivery systems.
  • Biochemical Assays : It serves as a useful reagent in biochemical assays due to its interaction specificity.

Case Studies and Research Findings

  • Interaction with Biomolecules :
    • A study demonstrated that this compound effectively binds to proteins involved in cellular signaling pathways, suggesting its role as a modulator of cellular functions .
  • In Vivo Studies :
    • In animal models, the compound showed promise in reducing fibrosis when used in conjunction with medical implants, indicating potential applications in anti-scarring therapies .
  • Toxicity Profile :
    • Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully characterize its safety .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2,2'-((Methylenedioxy)di-p-phenylene)disuccinimideC21_{21}H18_{18}N2_2O6_6Lacks pentamethylene linkerModerate enzyme inhibition
4-(N-succinimidyl)-1-methylpiperazineC11_{11}H16_{16}N2_2O3_3Smaller size, different linkageHigher reactivity with amines

The comparison highlights the enhanced stability and specificity of this compound due to its unique structural features.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reduction of disuccinimide derivatives using agents like LiAlH4 (as in bicyclo[2.2.2]octene systems) may offer insights into optimizing reducing conditions for imide groups . Critical parameters include solvent polarity (e.g., anhydrous THF or DMF), temperature (60–100°C for imide formation), and stoichiometric control of pentamethylenedioxy bridging agents. Monitoring reaction progress via TLC or in situ FTIR is advised to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Use a combination of 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm the pentamethylenedioxy linkage and succinimide carbonyl signals (δ ~170–175 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight, while XRD (via SHELX refinement) resolves crystallographic ambiguities, particularly for steric hindrance around the disuccinimide groups . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with attention to hydrolysis byproducts under acidic/basic conditions .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer : The compound’s limited solubility in non-polar solvents (e.g., ether, acetone) necessitates polar aprotic solvents like DMSO or DMF. Pre-saturation of solvents with nitrogen can mitigate oxidative degradation. For biological assays, consider derivatization (e.g., PEGylation) or co-solvents (ethanol-water mixtures) to enhance solubility, referencing protocols for structurally related amidine derivatives .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in polymer substitution applications?

  • Methodological Answer : The rigid disuccinimide structure mimics phthalates in polymer matrices, enabling hydrogen bonding with hydroxyl groups in bio-based resins. Mechanistic studies should employ DFT calculations to map electron density around the imide nitrogens, correlating with experimental DSC/TGA data on thermal stability (e.g., decomposition >250°C). Diels-Alder cycloaddition (as in lysine disuccinimide systems) may further enhance crosslinking efficiency .

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodological Answer : Single-crystal XRD refined via SHELXL is critical for distinguishing between stereoisomers (e.g., axial vs. equatorial pentamethylenedioxy conformers). For twinned crystals, use SHELXD for phase determination and SHELXE for density modification. Compare experimental bond angles with computational models (Mercury Software) to validate intramolecular strain .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : If NMR suggests planar symmetry but XRD reveals conformational distortion, perform variable-temperature NMR to assess dynamic equilibria. Cross-validate with solid-state 13C^{13} \text{C} CP/MAS NMR. For unresolved discrepancies, employ synchrotron XRD to enhance resolution and detect minor polymorphs .

Q. How does hydrolysis under varying pH conditions impact experimental reproducibility?

  • Methodological Answer : Under acidic conditions (pH <3), succinimide rings hydrolyze to succinic acid derivatives, detectable via 1H^1 \text{H} NMR (disappearance of δ ~5.3 ppm singlet). Buffer reactions at neutral pH (PBS, pH 7.4) and conduct stability studies using accelerated aging protocols (40°C/75% RH). Compare degradation pathways with structurally similar amidines .

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